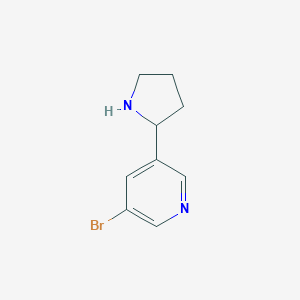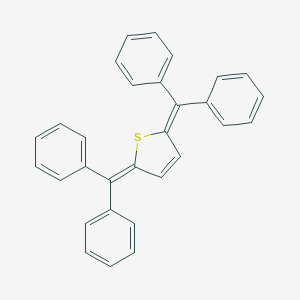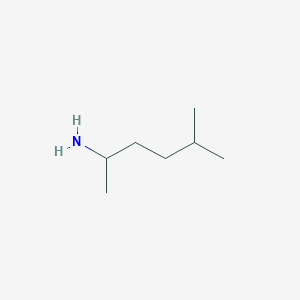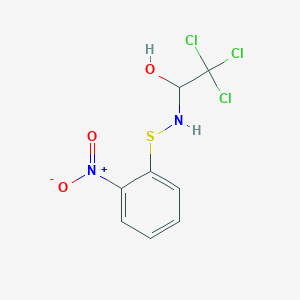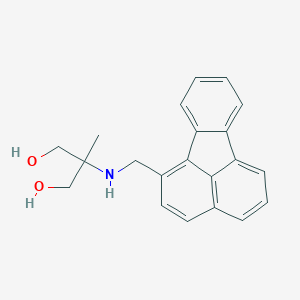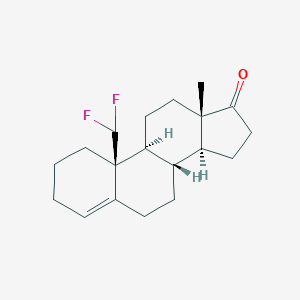
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Overview
Description
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is a synthetic organic compound with the molecular formula C10H8N2O2. It is a derivative of oxindole, a structure known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation .
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
The compound interacts with its target, procaspase-3, to induce apoptosis, a form of programmed cell death . This interaction leads to notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects the apoptotic pathways in cells . These pathways involve a variety of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with procaspase-3 can lead to the activation of these pathways, resulting in programmed cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and can potentially slow the progression of the disease . In particular, the compound has shown notable cytotoxicity towards colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile can be synthesized through various methods. One common approach involves the Morita-Baylis-Hillman reaction, which uses isatin as a substrate. The reaction typically involves the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an aldehyde, followed by the addition of a nitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-2-oxoindolin-3-yl)acrylonitrile: Another oxindole derivative with similar anti-inflammatory and anticancer properties.
2-(2-Oxoindolin-3-ylidene)acetohydrazides: Compounds with notable cytotoxicity towards cancer cell lines.
Uniqueness
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate inflammatory cytokines and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUDHCNWCIINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


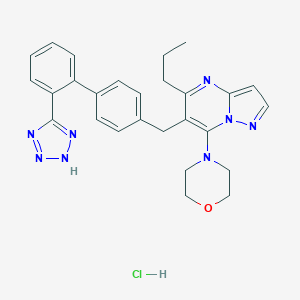
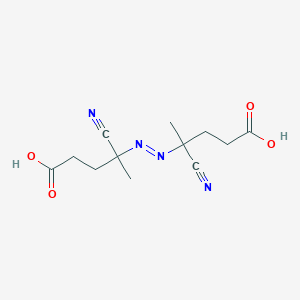
![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
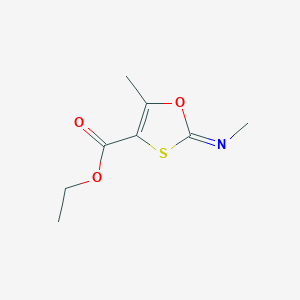
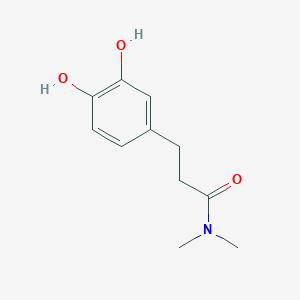
![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)


